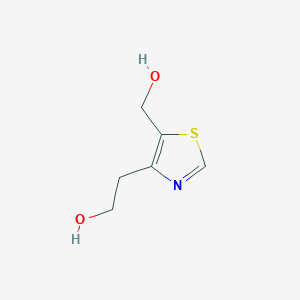

4-Thiazoleethanol,5-(hydroxymethyl)-

Description

Significance in Fundamental Biochemical Systems and Pathways

The primary biochemical significance of 4-Methyl-5-thiazoleethanol (B42058) lies in its integral role in the metabolism of thiamine (B1217682) (vitamin B1). nih.gov It functions as a critical precursor for the biosynthesis of the thiazole (B1198619) moiety of thiamine, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (HET-P). smolecule.comnih.gov This biosynthetic pathway is essential in bacteria, fungi, and plants. nih.gov

In microorganisms such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, 4-Methyl-5-thiazoleethanol is a key substrate in the pathway that assembles the thiazole ring of thiamine. nih.govsmolecule.com Similarly, in higher plants, the synthesis of the thiamine's thiazole component occurs in the chloroplasts. nih.gov The process involves the enzyme HET-P synthase (THI1), which undergoes a single turnover, making it a "suicide" enzyme. nih.gov

Conversely, the compound is also a known degradation product of thiamine. Certain bacteria, like Burkholderia pseudomallei, produce it through the enzymatic action of thiaminase I. This dual role as both a precursor and a catabolic product highlights its central position in thiamine homeostasis. smolecule.com

Historical Trajectory and Current Research Frontiers in Thiazole Chemistry and Biology

The history of thiazole chemistry began in the late 19th century, with the pioneering work of chemists like Hantzsch and Hofmann establishing foundational synthesis methods. numberanalytics.comnih.gov 4-Methyl-5-thiazoleethanol itself was first synthesized in the 1930s, and early research focused on elucidating its function as the thiazole component of vitamin B1. smolecule.com

The thiazole ring is a versatile scaffold found in numerous natural products, including vitamin B1 and penicillin, and a wide array of synthetic compounds with diverse biological activities. nih.govbritannica.com This has made thiazole derivatives a subject of intense study in medicinal chemistry for decades. bohrium.comnih.gov

Current research frontiers for thiazole compounds are broad, encompassing the development of new therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govbohrium.comwisdomlib.org For 4-Methyl-5-thiazoleethanol specifically, contemporary research extends beyond its role in vitamin synthesis. Active areas of investigation include:

Pharmaceutical Synthesis : It serves as a key intermediate in the production of pharmaceuticals like the anticonvulsant clomethiazole. smolecule.com Its structure is a valuable building block for developing novel bioactive molecules. chemimpex.com

Flavor Chemistry : Recognized for its nutty, roasted, and meaty flavor notes, it is used as a flavor ingredient in the food industry and is naturally found in products like Comté cheese. smolecule.comsigmaaldrich.com

Biochemical Research : It is utilized in studies of metabolic pathways and enzyme activity. chemimpex.com Recent research has explored its role in modulating gut microbiota in the context of metabolic diseases. sigmaaldrich.com

Materials Science : A novel application involves its use in modifying graphene oxide to create composite materials that can selectively adsorb copper ions from aqueous solutions, demonstrating its potential in environmental remediation. medchemexpress.com

Unaddressed Research Questions and Future Scholarly Directions

Despite a long history of study, several research questions regarding 4-Methyl-5-thiazoleethanol and thiazole chemistry remain, pointing toward promising future scholarly directions.

A primary area for future investigation is the complete elucidation of the biosynthetic pathways involving this compound across different organisms. While the general pathway for thiamine synthesis is known, the detailed regulatory mechanisms, particularly the high metabolic cost associated with the suicidal THI1 enzyme in plants, warrant further study. nih.gov Understanding these nuances could inform strategies for biofortification of crops with vitamin B1. nih.gov

In medicinal chemistry, the potential of 4-Methyl-5-thiazoleethanol as a scaffold for new drug development is an expanding frontier. chemimpex.com While its derivatives have shown promise, future research could focus on:

Synthesizing and screening novel derivatives for a wider range of biological activities, including potential anticancer or specific antimicrobial effects. solubilityofthings.com

Investigating the mechanisms of action for its observed biological effects, such as its influence on gut microbiota.

Developing more efficient, cost-effective, and environmentally sustainable methods for its synthesis, moving beyond classical methods like the Hantzsch synthesis to novel catalytic approaches. ingentaconnect.comgoogle.comgoogle.com

The recently discovered application in materials science opens up an entirely new avenue of research. medchemexpress.com Future studies could explore the synthesis of other functional polymers and materials derived from 4-Methyl-5-thiazoleethanol for applications in catalysis, environmental science, and nanotechnology.

Structure

3D Structure

Properties

CAS No. |

480449-72-7 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

2-[5-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol |

InChI |

InChI=1S/C6H9NO2S/c8-2-1-5-6(3-9)10-4-7-5/h4,8-9H,1-3H2 |

InChI Key |

MOGPZTDHHVQCFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)CO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 5 Thiazoleethanol

Chemo- and Regioselective Synthetic Routes

Development of Novel Synthetic Approaches

Modern synthetic chemistry has furnished a variety of methods for the construction of the 4-Methyl-5-thiazoleethanol (B42058) scaffold. Three prominent approaches involve the use of thiourea (B124793) with acetylpropyl alcohol, the reaction of 4-methylthiazole (B1212942) with a haloethanol, and the utilization of α-acetyl-γ-butyrolactone as a key intermediate.

One established method involves the reaction of thiourea with 3-acetylpropyl alcohol under acidic conditions. This condensation reaction typically requires heating for several hours to drive the formation of the thiazole (B1198619) ring. Subsequent neutralization and extraction steps are necessary to isolate the product. ijper.org A variation of this approach involves further chemical transformations, including oxidation and diazotization of the initial product, to arrive at 4-Methyl-5-thiazoleethanol. ijper.org

A more direct route involves the alkylation of 4-methylthiazole with 2-iodoethanol . This straightforward nucleophilic substitution reaction is often conducted under mild conditions, for instance, at room temperature in an ethanol (B145695) solvent. The reaction proceeds with the nitrogen atom of the thiazole ring attacking the electrophilic carbon of 2-iodoethanol, leading to the formation of the desired product in high yields, often ranging from 85-95%. ijper.org

| Synthetic Route | Key Reactants | General Conditions | Reported Yield |

|---|---|---|---|

| Thiourea Condensation | Thiourea, 3-Acetylpropyl Alcohol | Acidic, 78-100°C, 3-8 hours | Up to 73% |

| Alkylation of 4-Methylthiazole | 4-Methylthiazole, 2-Iodoethanol | Ethanol, Room Temperature | 85-95% |

| α-Acetyl-γ-butyrolactone Intermediate | α-Acetyl-γ-butyrolactone, Chlorine, Ammonia, Carbon Disulfide | Multi-step, mild conditions | Up to 82% |

Optimization of Reaction Conditions for Research-Scale Production

For the practical application of these synthetic routes in a research setting, the optimization of reaction conditions is paramount to ensure reproducibility, maximize yield, and simplify purification. Key parameters that are often fine-tuned include temperature, reaction time, pH, and the choice of solvent.

In the synthesis utilizing thiourea and 3-acetylpropanol, a patent describes a process where the initial reaction is carried out at temperatures between 78 and 100°C for 3 to 8 hours. Following this, the pH is carefully adjusted to a basic range of 8.5-10.5 to facilitate product isolation. The subsequent diazotization and reduction steps are performed at significantly lower temperatures, ranging from -20°C to -5°C, to control the reactivity of the intermediates. nih.gov

For the α-acetyl-γ-butyrolactone route, specific molar ratios of reactants have been optimized. For instance, the chlorination step is carried out with an α-acetyl-γ-butyrolactone to chlorine molar ratio of 1:0.6 under UV irradiation for 1-2 hours at a temperature of 5-20°C. The final oxidation step, using hydrogen peroxide, is performed at a cool 5°C. organic-chemistry.org Industrial-scale adaptations of similar syntheses often employ reaction kettle systems with precise temperature control, typically between 40-42°C, to minimize thermal degradation of the product. ijper.org

| Parameter | Thiourea Route Optimization | α-Acetyl-γ-butyrolactone Route Optimization |

|---|---|---|

| Temperature | Condensation: 78-100°C; Diazotization: -20 to -5°C | Chlorination: 5-20°C; Oxidation: 5°C |

| pH | Adjusted to 8.5-10.5 for isolation | Not specified as a key optimization parameter |

| Reaction Time | Condensation: 3-8 hours | Chlorination: 1-2 hours |

| Solvent | Not explicitly stated for optimization | Ethanol or water can be used |

Derivatization Strategies for Mechanistic Probing and Ligand Design

The functional groups present in 4-Methyl-5-thiazoleethanol, namely the hydroxyl group and the thiazole ring itself, offer multiple avenues for chemical modification. These derivatization strategies are instrumental in conducting structure-activity relationship (SAR) studies, probing reaction mechanisms, and designing novel ligands with specific properties.

Synthesis of Ester Analogues for Structure-Activity Relationship (SAR) Investigations

The hydroxyl group of 4-Methyl-5-thiazoleethanol is readily esterified to produce a library of analogues for SAR studies. These studies are crucial in fields such as flavor chemistry and medicinal chemistry to understand how modifications to the molecular structure affect its properties and biological activity.

A notable example is the reaction of 4-Methyl-5-thiazoleethanol with 4-ethyloctanoyl chloride to form 4-methyl-5-thiazoleethanol 4-ethyloctanoate. This ester is a known sulfur-containing flavor compound. youtube.com By systematically varying the acyl chloride used in the esterification, a range of esters with different chain lengths, branching, and functionalities can be synthesized. The evaluation of these analogues can then provide insights into the structural requirements for a desired flavor profile or biological effect. The synthesis of thiazole derivatives with ester functionalities is a common strategy in the development of new therapeutic agents, where even small changes in the ester group can significantly impact efficacy and selectivity. wikipedia.org

Functional Group Modifications

The chemical reactivity of 4-Methyl-5-thiazoleethanol allows for a variety of functional group transformations, enabling the synthesis of a diverse array of derivatives.

Oxidation to Aldehydes/Ketones: The primary alcohol in 4-Methyl-5-thiazoleethanol can be oxidized to the corresponding aldehyde, 4-methyl-5-thiazoleacetaldehyde. This transformation can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride and DMSO at low temperatures) are suitable for this purpose. youtube.comorganic-chemistry.org These aldehydes are valuable intermediates for further synthetic elaborations.

Reduction to Thiazolidine (B150603) Derivatives: While the aromatic thiazole ring is generally stable to reduction, under specific catalytic conditions, it is possible to reduce it to a thiazolidine ring. This transformation would significantly alter the planarity and electronic properties of the molecule. Dehydrogenation of thiazolidine derivatives is a known method to form thiazoles, suggesting the reverse reaction is plausible under appropriate reducing conditions. ijper.org

Nucleophilic Substitution: The hydroxyl group of 4-Methyl-5-thiazoleethanol is a poor leaving group for nucleophilic substitution reactions. masterorganicchemistry.com To enhance its reactivity, it can be converted into a better leaving group, such as a tosylate. The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate ester. This tosylate is then an excellent substrate for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the terminus of the ethyl side chain. pearson.com

Incorporation into Complex Molecular Architectures

The unique structural and chemical properties of 4-Methyl-5-thiazoleethanol make it an attractive building block for the construction of more complex molecular architectures with specialized functions.

Thiazolium Halogenide Ionic Liquids: 4-Methyl-5-thiazoleethanol has been utilized in the synthesis of novel thiazolium halogenide ionic liquids. youtube.com Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical processes. The thiazolium ring, derived from 4-Methyl-5-thiazoleethanol, can be N-alkylated to form the cationic component of the ionic liquid.

Graphene Oxide Composites: In the realm of materials science, 4-Methyl-5-thiazoleethanol has been used to functionalize graphene oxide. A composite material has been prepared by modifying graphene oxide with 4-Methyl-5-thiazoleethanol through a one-step esterification reaction. This covalent linkage of the thiazole derivative onto the graphene oxide surface imparts new properties to the material. For instance, such composites have been shown to selectively adsorb copper ions from aqueous solutions, highlighting their potential application in environmental remediation and metal recovery.

Molecular and Cellular Mechanisms of Interaction of 4 Methyl 5 Thiazoleethanol

Elucidation of Specific Molecular Targets and Binding Affinities

The biological activity of any compound is fundamentally dictated by its interactions with molecular targets within a biological system. For 4-Methyl-5-thiazoleethanol (B42058), understanding these interactions is key to unraveling its mechanisms of action.

The interaction of 4-Methyl-5-thiazoleethanol with its molecular targets is governed by a variety of non-covalent forces. The structure of the molecule, featuring a thiazole (B1198619) ring, a hydroxyl group, and a methyl group, allows for a range of potential interactions. The thiazole ring itself contributes to the molecule's polarity, which can influence its solubility and ability to engage in electrostatic interactions.

The hydroxyl (-OH) group is a key player in forming hydrogen bonds , a critical component of many receptor-ligand interactions. This group can act as both a hydrogen bond donor and acceptor, enabling it to form specific and directional interactions with amino acid residues in the binding pockets of proteins.

The aromatic thiazole ring can participate in π-π stacking interactions with aromatic residues of a receptor, such as phenylalanine, tyrosine, or tryptophan. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the ligand within the binding site.

Furthermore, the methyl group and the carbon backbone of the ethanol (B145695) side chain introduce a degree of hydrophobicity to the molecule. These nonpolar regions can engage in hydrophobic interactions with nonpolar pockets of a receptor, further contributing to binding affinity and specificity. While the specific molecular targets of 4-Methyl-5-thiazoleethanol are still under active investigation, its structural features suggest a capacity for multifaceted interactions with various biological macromolecules.

4-Methyl-5-thiazoleethanol is known to be a degradation product of thiamine (B1217682) (Vitamin B1) and is involved in thiamine metabolism. Its interaction with enzymes within these pathways is of particular interest. While detailed kinetic and thermodynamic data for its direct interaction with specific enzymes are not extensively available in the public domain, it is understood that as a substrate or an inhibitor, its binding would be characterized by specific kinetic constants (K_m, k_cat, K_i) and thermodynamic parameters (ΔG, ΔH, ΔS).

For instance, in the context of thiamine biosynthesis in some organisms, 4-Methyl-5-thiazoleethanol acts as a substrate for enzymes that catalyze its phosphorylation. The efficiency of this enzymatic reaction would be described by its kinetic parameters, reflecting the enzyme's affinity for the substrate and its turnover rate. Conversely, if 4-Methyl-5-thiazoleethanol were to act as an inhibitor of a particular enzyme, its potency would be quantified by its inhibition constant (K_i), indicating the concentration required to produce half-maximal inhibition. Such analyses are crucial for understanding its regulatory roles in metabolic pathways.

Modulation of Cellular Pathways in In Vitro and Model Systems

The molecular interactions of 4-Methyl-5-thiazoleethanol translate into observable effects at the cellular level. In vitro studies and experiments using model organisms have begun to shed light on its influence on various cellular pathways.

Thiazole derivatives have garnered attention for their potential neuroprotective properties. While research on 4-Methyl-5-thiazoleethanol itself is emerging, studies on related compounds provide insights into possible mechanisms. It is suggested that this class of compounds may play a role in neurological functions and could be involved in pathways related to neurotransmission. nist.gov The neuroprotective effects of thiazole derivatives are thought to be mediated, in part, through the modulation of pathways involved in oxidative stress and excitotoxicity.

Derivatives of 4-methylthiazole (B1212942) have been synthesized and assayed for their ability to protect primary neurons against oxygen-glucose deprivation and excitotoxicity. These studies provide a foundation for understanding how the core 4-methylthiazole scaffold, present in 4-Methyl-5-thiazoleethanol, might contribute to neuronal survival.

4-Methyl-5-thiazoleethanol has demonstrated notable antimicrobial activities against various pathogens. nih.gov Its efficacy has been observed against bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane. It is believed to bind to the membrane and inhibit the transport of essential nutrients into the cell. This disruption can lead to a cascade of events, including a decrease in ATP synthesis and subsequent metabolic disorders.

The table below summarizes the minimum inhibitory concentrations (MIC) for some derivatives of this compound, highlighting their photodynamic antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Enterococcus faecalis | 4 mg/L |

| Pseudomonas aeruginosa | 4 mg/L |

These findings underscore the potential of 4-Methyl-5-thiazoleethanol and its derivatives as antimicrobial agents.

The anti-inflammatory potential of thiazole-containing compounds is an active area of research. While direct and extensive studies on the anti-inflammatory effects of 4-Methyl-5-thiazoleethanol in specific experimental models are limited, related research provides some indications. For instance, in a mouse model of colitis, levels of 4-Methyl-5-thiazoleethanol were found to be altered, suggesting its involvement in inflammatory processes within the gut.

Furthermore, the broader class of thiazole derivatives has been investigated for anti-inflammatory activity. These studies often point towards the modulation of key inflammatory pathways, although the precise mechanisms for 4-Methyl-5-thiazoleethanol remain to be fully elucidated.

Metabolic Perturbations in Cancer Cell Lines and Microbiota Models

The metabolic landscape of cancer cells is fundamentally different from that of normal cells, characterized by an increased uptake of glucose and its fermentation into lactate, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic reprogramming supports the biosynthetic and bioenergetic demands of rapid cell proliferation. Thiazole derivatives have emerged as a class of compounds with significant anticancer potential, capable of influencing these metabolic pathways. While direct studies on the metabolic perturbations induced by 4-Methyl-5-thiazoleethanol in cancer cells are not extensively documented, research on related thiazole compounds provides insights into their potential mechanisms of action. For instance, the related compound 4-methylthiazole has been shown to induce apoptosis and mitochondrial disruption in HL-60 leukemia cells, suggesting an interference with cellular energy metabolism and survival pathways.

The gut microbiota also plays a crucial role in cancer development and progression through the production of various metabolites that can modulate host physiology and the tumor microenvironment. While the specific impact of 4-Methyl-5-thiazoleethanol on the metabolic output of the microbiota in the context of cancer has not been fully elucidated, it is known that this compound can modulate the gut microbiota. The interplay between gut bacteria and host cells in the metabolism of anticancer drugs is an area of growing interest, as microbial metabolism can influence drug efficacy and toxicity. Further research is needed to specifically delineate the metabolic consequences of 4-Methyl-5-thiazoleethanol exposure in both cancer cell lines and microbiota models to fully understand its therapeutic potential.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Correlating Structural Modifications with Changes in Biological Activity

The biological activity of thiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the key structural features that govern their efficacy and selectivity. For thiazole-based compounds, modifications at various positions of the thiazole ring, as well as the nature of the substituents, can significantly impact their anticancer and antimicrobial properties.

A study on lipid-like derivatives of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole revealed that modifications to the hydroxyethyl side chain could impart significant biological activity. Specifically, O-alkylation and subsequent N-alkylation to create cationic amphiphiles resulted in compounds with strong antimicrobial and selective cytotoxic effects against tumor cell lines. One such derivative, 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide, demonstrated in vivo anticancer action by inhibiting sarcoma growth in mice. This suggests that increasing the lipophilicity and introducing a positive charge can be a viable strategy for enhancing the anticancer activity of the 4-Methyl-5-thiazoleethanol scaffold.

Broader SAR studies on various thiazole derivatives have highlighted the importance of specific functional groups in their antimetastatic and antiproliferative activities. Functional groups such as fluoro, methoxy, methyl, and chloro, when appropriately positioned on the thiazole or its substituents, have been shown to enhance anticancer effects. For example, in a series of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, the nature of the substituent on the carboxamide nitrogen was found to be critical for antimigration activity in human umbilical vein endothelial cells (HUVEC), a key process in metastasis. nih.gov

The following table summarizes the anticancer activity of various thiazole derivatives, illustrating the impact of structural modifications on their cytotoxic effects against different cancer cell lines.

| Compound ID | Thiazole Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 | semanticscholar.org |

| 2 | 5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative | HepG2 (Hepatocellular Carcinoma) | 8.80 | nih.gov |

| 3 | 5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative | MCF-7 (Mammary Gland Breast Cancer) | 7.22 | nih.gov |

| 4 | Chlorine-containing thiazole derivative 11c | HepG-2 (Human Hepatocellular Carcinoma) | ~4 µg/mL | nih.gov |

| 5 | Chlorine-containing thiazole derivative 6g | MCF-7 (Breast Cancer) | ~4 µg/mL | nih.gov |

Computational Approaches for Predicting Molecular Interactions

Computational methods, particularly molecular docking, are powerful tools for predicting the binding affinities and interaction patterns of small molecules with biological macromolecules, such as proteins and nucleic acids. These in silico techniques provide valuable insights into the potential mechanisms of action of drug candidates and can guide the rational design of more potent and selective analogs.

For thiazole derivatives, molecular docking studies have been employed to elucidate their interactions with various cancer-related protein targets. For instance, docking studies of thiazole-based compounds with the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of apoptosis, have helped to understand their pro-apoptotic effects. nih.gov Similarly, other thiazole derivatives have been docked into the active sites of enzymes crucial for cancer cell survival and proliferation, such as various kinases and histone deacetylases (HDACs). nih.gov

While specific molecular docking studies for 4-Methyl-5-thiazoleethanol against cancer targets are not widely reported, a theoretical study on its molecular structure, spectroscopic properties, and electronic characteristics has been conducted. researchgate.net This study, using density functional theory (DFT) calculations, provides information on the molecule's frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other quantum chemical parameters. Such data is foundational for future computational work, as it helps in understanding the molecule's reactivity and potential for intermolecular interactions. The MEP map, for example, can identify the electrophilic and nucleophilic sites on the molecule, which are crucial for predicting how it might interact with amino acid residues in a protein's binding pocket. Future in silico studies could leverage this information to dock 4-Methyl-5-thiazoleethanol and its derivatives into the active sites of relevant cancer targets to predict their binding modes and guide the synthesis of novel anticancer agents.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Methyl 5 Thiazoleethanol

Chromatographic-Spectrometric Methods for Quantitative Analysis in Complex Research Matrices

Chromatographic methods coupled with mass spectrometry are indispensable for the separation and quantitative analysis of 4-Methyl-5-thiazoleethanol (B42058) in diverse and complex matrices such as biological fluids, environmental samples, and food products. cornell.edumdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer the high sensitivity and selectivity required for these analyses. medchemexpress.comnih.gov

High-performance liquid chromatography (HPLC) is frequently used for the analysis of thiamine (B1217682) and its metabolites. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS), particularly using techniques like electrospray ionization (ESI), provides robust and accurate quantification. For instance, specific LC-ESI-Quadrupole Time-of-Flight (QTOF) methods have been developed for the analysis of 4-Methyl-5-thiazoleethanol. massbank.eumassbank.eu These methods detail specific columns, mobile phases, and gradients to achieve optimal separation and detection.

Table 1: Exemplary LC-MS/MS Parameters for 4-Methyl-5-thiazoleethanol Analysis

| Parameter | Value | Source |

|---|---|---|

| Instrument | TripleTOF 6600 SCIEX | massbank.eu |

| Ionization | ESI Positive | massbank.eu |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eu |

| Column Temp. | 40 °C | massbank.eu |

| Mobile Phase A | Water with 0.1% Formic acid | massbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid | massbank.eu |

| Flow Rate | 0.3 mL/min | massbank.eu |

GC-MS is also a powerful tool, particularly for volatile compounds. The less polar nature of the 4-methyl-5-(2-hydroxyethyl)thiazole fragment, especially after derivatization, makes it suitable for GC analysis. cornell.edu Predicted GC-MS spectra are available in databases to aid in the identification of thiamine-related compounds in metabolomic studies. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-Methyl-5-thiazoleethanol and its derivatives. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectra reveal characteristic shifts for the protons in the thiazole (B1198619) ring, the methyl group, and the hydroxyethyl side chain. nih.govchemicalbook.com Similarly, ¹³C NMR spectra provide distinct signals for each carbon atom, including those in the heterocyclic ring and the side chain. bmrb.io Detailed NMR data is publicly available in resources like the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed for more complex structural assignments and to confirm connectivity within the molecule. veeprho.combmrb.io These advanced experiments are crucial for distinguishing between isomers and for characterizing novel metabolites or derivatives of 4-Methyl-5-thiazoleethanol.

Table 2: Assigned ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-5-thiazoleethanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (thiazole ring) | 8.749 | - |

| CH₃ (methyl group) | 2.343 | 16.299 |

| CH₂ (adjacent to ring) | 3.013 | 31.124 |

| CH₂ (adjacent to OH) | 3.792 | 64.595 |

| C (thiazole ring, adjacent to S, with CH₃) | - | 151.567 |

| C (thiazole ring, adjacent to N, with side chain) | - | 131.486 |

| C (thiazole ring, between N and S) | - | 154.542 |

Data obtained in D₂O, referenced to DSS. Source: BMRB Entry bmse000355 bmrb.io

Mass Spectrometry Techniques for Identification, Fragmentation Analysis, and Metabolomics Profiling

Mass spectrometry (MS) is a highly sensitive technique used for the identification, molecular weight determination, and structural analysis of 4-Methyl-5-thiazoleethanol. nist.gov When coupled with chromatographic separation (LC-MS or GC-MS), it allows for the analysis of this compound within complex biological mixtures. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula (C₆H₉NOS). massbank.eu Tandem mass spectrometry (MS/MS) is used for fragmentation analysis, which provides structural insights. In MS/MS experiments, the protonated molecule ([M+H]⁺, m/z 144.0478) is selected and fragmented, producing a characteristic pattern of product ions. massbank.eumassbank.eu This fragmentation pattern serves as a structural fingerprint for identification.

Table 3: Major MS/MS Fragment Ions of 4-Methyl-5-thiazoleethanol ([M+H]⁺)

| Precursor m/z | Collision Energy | Major Fragment m/z | Relative Intensity (%) |

|---|---|---|---|

| 144 | 50 V | 71.000 | 502 |

| 144 | 50 V | 80.000 | 242 |

| 144 | 50 V | 71.800 | 118 |

| 144 | 50 V | 65.200 | 69 |

| 144 | 50 V | 55.000 | 54 |

Data from LC-ESI-QQ analysis. Source: MassBank Record MSBNK-Keio_Univ-KO003346 massbank.eu

In the context of metabolomics, these MS techniques are vital for profiling the thiamine metabolic pathway. diabetesjournals.orgmdpi.com High-resolution metabolomics can detect significant alterations in key metabolic pathways, including thiamine metabolism, in response to various stimuli or in disease states. nih.govnih.gov This allows researchers to understand the broader biological role of thiamine and its metabolites, such as 4-Methyl-5-thiazoleethanol. bmj.com

Spectroscopic Studies for Electronic and Vibrational Properties (e.g., FT-IR, UV-Vis)

Spectroscopic techniques like Fourier-transform infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the vibrational and electronic properties of 4-Methyl-5-thiazoleethanol.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups and vibrational modes within the molecule. icm.edu.pl Experimental and computational studies have identified key vibrational bands for 4-Methyl-5-thiazoleethanol. researchgate.netresearchgate.net

Table 4: Key FT-IR Vibrational Frequencies and Assignments for 4-Methyl-5-thiazoleethanol

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3402.17 | O-H stretching |

| 2868.15 | C-H stretching |

| 1541.12 | C-C skeletal vibration (thiazole ring) |

| 1413.82 | C-N stretching |

| 1053.13 | O-C stretching |

Source: Dede, B., et al. (2017) icm.edu.plresearchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The thiazole ring is an aromatic heterocycle with delocalized π-electrons, which are responsible for its characteristic UV absorption. researchgate.netwikipedia.org The position of the absorption maximum (λmax) can be influenced by the solvent environment. icm.edu.pl Studies have shown that the UV spectrum of 4-Methyl-5-thiazoleethanol exhibits distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

Table 5: UV-Vis Absorption Maxima (λmax) of 4-Methyl-5-thiazoleethanol in Different Solvents

| Solvent | λmax (nm) |

|---|---|

| Chloroform (B151607) | 258 |

| Ethanol (B145695) | 255 |

| N,N-dimethylformamide (DMF) | 260 |

Source: Dede, B., et al. (2017) icm.edu.pl

Theoretical and Computational Chemistry Investigations of 4 Methyl 5 Thiazoleethanol

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., DFT studies)

The molecular structure and properties of 4-Methyl-5-thiazoleethanol (B42058) have been elucidated through quantum chemical calculations, primarily employing Density Functional Theory (DFT). A notable study utilized the B3LYP and HSEH1PBE functionals with a 6-311++G(d,p) basis set to perform a comprehensive analysis of the compound.

Electronic Structure and Reactivity: The electronic properties of 4-Methyl-5-thiazoleethanol have been characterized by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. Three-dimensional plots of these orbitals reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Furthermore, the Molecular Electrostatic Potential (MEP) surface has been calculated to predict the reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within the molecule, with different colors representing regions of varying electron density. This analysis is crucial for understanding the molecule's interaction with other chemical species.

Spectroscopic Properties: The vibrational and electronic spectra of 4-Methyl-5-thiazoleethanol have been both experimentally measured and theoretically simulated. The infrared (IR) spectrum has been analyzed to identify the characteristic vibrational modes of the molecule. For instance, the C–C skeletal vibration of the thiazole (B1198619) ring has been observed and its calculated values at different levels of theory have been reported.

The ultraviolet-visible (UV-vis) spectrum, which provides information about the electronic transitions within the molecule, has been recorded in various solvents such as chloroform (B151607) (CHCl3), ethanol (B145695) (EtOH), and N,N-dimethylformamide (DMF), and the results have been compared with simulated spectra.

Natural Bond Orbital (NBO) analysis has also been performed to understand the intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional arrangement of atoms in 4-Methyl-5-thiazoleethanol and the energy associated with its different conformations are crucial for understanding its biological activity and physical properties. Computational studies have focused on determining the most stable conformation of the molecule.

The optimized molecular geometry of 4-Methyl-5-thiazoleethanol has been determined using DFT calculations. This provides the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule in the gas phase. Analysis of the dihedral angles, particularly around the flexible ethylhydroxy side chain, is fundamental to understanding the molecule's conformational preferences. While a complete mapping of the potential energy surface has not been extensively reported in the available literature, the optimized geometry represents a significant point on this landscape.

Table of Optimized Dihedral Angles:

| Dihedral Angle | B3LYP-GD3/6-311++G(d,p) | HSEH1BPE/6-311++G(d,p) |

|---|---|---|

| S4-C3-C11-C14 | 89.630° | 87.087° |

| H13-C11-C14-O17 | -53.945° | -53.896° |

Data sourced from a comparative theoretical study.

Molecular Docking and Dynamics Simulations with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule, such as 4-Methyl-5-thiazoleethanol, with a biological target, typically a protein.

Recent research has explored the interaction of 4-Methyl-5-thiazoleethanol with several biological targets. In a study investigating potential treatments for allergic rhinitis, 4-Methyl-5-thiazoleethanol was docked against ten core protein targets. The binding energies, however, were not found to be less than -5 kcal/mol, suggesting that the optimal therapeutic target for this compound in the context of allergic rhinitis might not be among those tested.

Another investigation focused on the neuroprotective potential of compounds from Ferula persica and performed molecular docking of 4-Methyl-5-thiazoleethanol against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes.

Furthermore, in a study on the antibacterial effects of an extract, 4-Methyl-5-thiazoleethanol was identified and its interaction with the SauPBP2a receptor was evaluated through molecular docking, resulting in a calculated rerank score.

Table of Molecular Docking Results:

| Target Protein | Ligand | Binding Energy (kcal/mol) / Rerank Score |

|---|---|---|

| 10 core targets for allergic rhinitis | 4-Methyl-5-thiazoleethanol | > -5.0 |

| Acetylcholinesterase (AChE) | 4-Methyl-5-thiazoleethanol | Data not specified |

| Butyrylcholinesterase (BChE) | 4-Methyl-5-thiazoleethanol | Data not specified |

| Lipoxygenase (LOX) | 4-Methyl-5-thiazoleethanol | Data not specified |

Note: Direct binding energy values for AChE, BChE, and LOX were not provided in the referenced study.

While these docking studies provide initial insights, comprehensive molecular dynamics simulations, which would offer a more dynamic picture of the binding process and the stability of the ligand-protein complex over time, are not yet widely available in the scientific literature for 4-Methyl-5-thiazoleethanol.

In Silico Prediction of Biochemical Properties, Interactions, and Reaction Mechanisms

In silico methods are widely used to predict the physicochemical and biochemical properties of compounds, which is essential for drug discovery and development. Several properties of 4-Methyl-5-thiazoleethanol have been computationally predicted and are available in various chemical databases.

These predicted properties include parameters that are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the octanol-water partition coefficient (LogP) is a measure of the molecule's lipophilicity, which influences its ability to cross cell membranes. The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties.

Table of Predicted Biochemical Properties:

| Property | Predicted Value | Source |

|---|---|---|

| LogP | 0.98632 | ChemScene |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

| Water Solubility | 2.26 g/L | FooDB |

| pKa (Strongest Acidic) | 15.62 | FooDB |

These in silico predictions, combined with the quantum chemical calculations of reactivity and intramolecular interactions from NBO analysis, provide a foundational understanding of the potential biochemical behavior of 4-Methyl-5-thiazoleethanol. They can guide further experimental investigations into its mechanism of action and its role in biological systems.

Applications in Biochemical and Pharmacological Research Models

Utilization in In Vitro Enzyme Assays and High-Throughput Biochemical Screens

5-(2-Hydroxyethyl)-4-methylthiazole serves as a valuable substrate and modulator in the study of enzyme kinetics and inhibition. A notable application is in the investigation of its effects on acetylcholinesterase (AChE), an essential enzyme in the nervous system. In vitro studies have demonstrated that this thiazole (B1198619) derivative can inhibit the activity of AChE. Research exploring its impact on AChE activity in biological samples, such as blood plasma and cells, has shown significant inhibitory effects, particularly on the acetylcholinesterase found in blood cells sigmaaldrich.com. This utility in enzyme assays allows researchers to screen for and characterize compounds that modulate enzymatic activity, providing insights into potential therapeutic applications and biological functions.

Table 1: Research Findings on 5-(2-Hydroxyethyl)-4-methylthiazole in Enzyme Assays

| Enzyme Studied | Model System | Observed Effect | Reference |

| Acetylcholinesterase (AChE) | Brain, blood plasma, and blood cells (in vitro) | Inhibition of enzyme activity, most pronounced in blood cells | sigmaaldrich.com |

Application in Cell-Based Assays for Mechanistic Studies in Model Systems

Cell-based assays provide a more physiologically relevant context to understand the molecular mechanisms of a compound. The investigation of 5-(2-Hydroxyethyl)-4-methylthiazole's effect on acetylcholinesterase activity extends to studies using intact blood cells sigmaaldrich.com. Such assays are crucial for determining how the compound interacts with cellular components and influences signaling pathways. By using cell models, researchers can dissect the specific contributions of this thiazole derivative to cellular processes, bridging the gap between molecular interactions observed in enzyme assays and the complex biological responses of a living system.

Use as a Chemical Probe for Metabolic Pathway Elucidation and Enzyme Characterization

This compound is a naturally occurring metabolite, making it an ideal probe for tracing and understanding biochemical pathways. It is recognized as a metabolite in various organisms, including Saccharomyces cerevisiae, Escherichia coli, and humans nih.gov. A critical role it plays is as a precursor to the thiazole moiety of thiamine (B1217682) pyrophosphate (TPP), a vital cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism sigmaaldrich.com. In Salmonella typhimurium, for instance, 4-methyl-5-(beta-hydroxyethyl)-thiazole (THZ) monophosphate is condensed with a pyrimidine pyrophosphate to form TPP sigmaaldrich.com. Furthermore, recent research in a mouse model of non-obese non-alcoholic fatty liver disease (NAFLD) has highlighted the role of 5-(2-Hydroxyethyl)-4-methylthiazole in understanding the metabolic pathways affected by the condition, linking it to the modulation of gut microbiota sigmaaldrich.com.

Table 2: Metabolic Significance of 5-(2-Hydroxyethyl)-4-methylthiazole

| Organism/System | Metabolic Role/Pathway | Significance | References |

| Salmonella typhimurium | Thiamine Pyrophosphate (TPP) Biosynthesis | Serves as the precursor to the thiazole monophosphate moiety of the essential cofactor TPP. | sigmaaldrich.com |

| E. coli, S. cerevisiae, Humans | Endogenous Metabolite | Identified as a naturally produced molecule within these organisms. | nih.gov |

| Mouse Model (NAFLD) | Gut Microbiota & Metabolite Analysis | Implicated in metabolic pathways affected by NAFLD, suggesting a role in gut flora modulation. | sigmaaldrich.com |

Precursor and Building Block in Medicinal Chemistry Research and Novel Material Synthesis

The chemical structure of 5-(2-Hydroxyethyl)-4-methylthiazole, featuring a reactive hydroxyl group and a stable thiazole ring, makes it a versatile precursor in synthetic chemistry. It is utilized as a foundational building block for creating novel therapeutic agents and bioactive molecules chemimpex.com. Its applications include the synthesis of new thiazolium halogenide ionic liquids and specific sulfur-containing flavor compounds sigmaaldrich.com. The compound can also be used to synthesize Schiff bases through reactions with various aldehydes or ketones scentree.co. In materials science, it has been used to modify graphene oxide via an esterification reaction, creating a composite material capable of selectively adsorbing copper ions from aqueous solutions medchemexpress.com. The thiazole ring itself is a key component in the synthesis of semiconductors for organic electronics, highlighting the broader potential of thiazole derivatives in creating advanced materials rsc.org.

Table 3: Synthetic Applications of 5-(2-Hydroxyethyl)-4-methylthiazole

| Application Area | Synthesized Product/Material | Reference |

| Medicinal Chemistry | Bioactive molecules and novel therapeutic agents | chemimpex.com |

| Chemical Synthesis | Novel thiazolium halogenide ionic liquids | sigmaaldrich.com |

| Flavor Chemistry | 4-methyl-5-thiazoleethanol (B42058) 4-ethyloctanoate | sigmaaldrich.com |

| Organic Synthesis | Schiff bases | scentree.co |

| Materials Science | Graphene oxide composite for Cu2+ adsorption | medchemexpress.com |

Application in Microbiome and Metabolomics Research for Biomarker Discovery and Pathway Understanding

Metabolomics, the large-scale study of small molecules, is a powerful tool for discovering biomarkers and understanding disease mechanisms nih.govmdpi.comesmed.org. In this context, 5-(2-Hydroxyethyl)-4-methylthiazole is a compound of interest. Alterations in the gut microbiome are linked to numerous diseases, and analyzing the interplay between microbes and host metabolites is crucial for deciphering these connections nih.gov. A study using a mouse model for non-obese NAFLD identified 5-(2-Hydroxyethyl)-4-methylthiazole as a key metabolite, highlighting its role in modulating the gut microbiota and its potential as a therapeutic marker for the disease sigmaaldrich.com. This research exemplifies how tracking specific metabolites like this thiazole derivative can provide critical insights into the complex interactions within the gut microbiome and their impact on host health, paving the way for biomarker discovery and a deeper understanding of metabolic pathways sigmaaldrich.comnih.gov.

Future Research Directions and Emerging Paradigms for 4 Methyl 5 Thiazoleethanol

Integration with Systems Biology and Multi-Omics Approaches to Elucidate Broader Biological Roles

A systems-level understanding of the role of 4-Thiazoleethanol, 5-(hydroxymethyl)- in complex biological systems is a critical frontier. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel its multifaceted interactions within a host and its microbiome. nih.govnih.gov

Recent studies have highlighted the profound impact of the gut microbiome on host health and disease, with microbial metabolites playing a pivotal role as signaling molecules and modulators of host physiology. frontiersin.org Metabolomic analyses have identified 4-Thiazoleethanol, 5-(hydroxymethyl)- as a component of the gut metabolome, suggesting its potential involvement in the intricate crosstalk between the host and its resident microbes. Future research should focus on integrated multi-omics studies to correlate the abundance of this compound with specific microbial taxa, host gene expression patterns, and proteomic profiles. Such approaches could reveal its influence on host-microbe interactions in various physiological and pathological states, including metabolic disorders and autoimmune diseases. frontiersin.org

| Research Approach | Data Types to Integrate | Potential Insights |

| Host-Microbiome Multi-omics | Metagenomics, Metatranscriptomics, Host Transcriptomics, Metabolomics (fecal and plasma) | - Identification of microbial species responsible for the production or degradation of 4-Thiazoleethanol, 5-(hydroxymethyl)-. - Correlation of its abundance with host pathways related to immunity, metabolism, and neurological function. |

| Cellular Systems Biology | Transcriptomics, Proteomics, Metabolomics (in response to 4-Thiazoleethanol, 5-(hydroxymethyl)- treatment) | - Elucidation of the specific cellular pathways modulated by this compound. - Identification of its protein targets and downstream signaling effects. |

Exploration of Untapped Biochemical Pathways and Mechanistic Contributions

The known involvement of 4-Thiazoleethanol, 5-(hydroxymethyl)- in thiamine (B1217682) biosynthesis and degradation pathways represents only a fraction of its potential biochemical roles. As a metabolite found in various organisms, from bacteria to humans, it likely participates in other, yet to be discovered, metabolic networks. nih.gov

Future investigations should aim to identify and characterize novel enzymatic transformations involving this molecule. This could include its role as a substrate or product in pathways beyond thiamine metabolism. For instance, its sulfur-containing thiazole (B1198619) ring suggests potential involvement in redox-sensitive pathways and cellular responses to oxidative stress. Understanding these untapped pathways will provide a more complete picture of its mechanistic contributions to cellular homeostasis.

Development of Advanced Chemical Probes and Tools for Precise Mechanistic Dissection

To dissect the precise molecular mechanisms of 4-Thiazoleethanol, 5-(hydroxymethyl)-, the development of advanced chemical probes is essential. These tools can be designed to track the molecule within cells, identify its binding partners, and modulate its activity in a controlled manner. mskcc.orgrsc.org

The synthesis of derivatives of 4-Thiazoleethanol, 5-(hydroxymethyl)- is a promising avenue for creating such probes. For example, the hydroxyl group can be modified to incorporate fluorescent tags for cellular imaging, photo-crosslinkers to identify protein interactions, or affinity tags for pull-down assays. Furthermore, its use in the synthesis of novel thiazolium halogenide ionic liquids demonstrates its versatility as a chemical scaffold. This synthetic tractability can be leveraged to create a toolbox of chemical probes to investigate its biological functions with high spatiotemporal resolution.

| Type of Chemical Probe | Potential Application |

| Fluorescently Labeled Analogs | - Visualize the subcellular localization of 4-Thiazoleethanol, 5-(hydroxymethyl)-. - Track its uptake and transport across cellular membranes. |

| Biotinylated or Affinity-Tagged Derivatives | - Identify protein binding partners through affinity purification-mass spectrometry. - Isolate and characterize enzyme complexes that metabolize the compound. |

| Photo-crosslinking Probes | - Covalently trap and identify transient protein interactions. - Map the binding sites of interacting proteins. |

Challenges and Opportunities in Synthetic Biology and Metabolic Engineering for Controlled Production or Utilization

The ability to control the production and utilization of 4-Thiazoleethanol, 5-(hydroxymethyl)- through synthetic biology and metabolic engineering presents both significant challenges and exciting opportunities. semanticscholar.orgprinceton.edufrontiersin.orgnih.gov As a precursor to thiamine and a valuable flavor compound, there is considerable interest in developing microbial cell factories for its sustainable and efficient production. smolecule.com

One of the primary challenges lies in the complex and tightly regulated nature of the thiamine biosynthesis pathway. mit.edu Overcoming these regulatory hurdles to divert metabolic flux towards the accumulation of 4-Thiazoleethanol, 5-(hydroxymethyl)- without compromising cell viability will require sophisticated metabolic engineering strategies. These may include the overexpression of key biosynthetic enzymes, the knockout of competing pathways, and the implementation of dynamic regulatory circuits. mit.edu

Opportunities in this area include the use of unconventional microorganisms with robust metabolic capabilities and the application of novel synthetic biology tools for precise genome editing and pathway optimization. Furthermore, the development of biosensors for 4-Thiazoleethanol, 5-(hydroxymethyl)- could enable high-throughput screening of mutant libraries and facilitate the evolution of highly productive strains.

Reassessment of its Role in Global Nutrient Cycling and Microbial Ecosystem Dynamics

As a sulfur-containing organic molecule produced by microorganisms, 4-Thiazoleethanol, 5-(hydroxymethyl)- may play a currently underappreciated role in global nutrient cycling, particularly the sulfur cycle. nih.govbiorxiv.orgbiorxiv.org Microbes are central to the transformation of sulfur compounds in the environment, and the production and degradation of molecules like 4-Thiazoleethanol, 5-(hydroxymethyl)- can influence the availability of sulfur to other organisms. nih.govfrontiersin.org

Future research should investigate the prevalence and turnover of this compound in diverse microbial ecosystems, such as soil and marine environments. Understanding its contribution to the microbial sulfur cycle will require the development of sensitive analytical methods for its detection in environmental samples and the use of stable isotope tracing to follow its metabolic fate. This line of inquiry could reveal its significance in biogeochemical processes and its impact on the structure and function of microbial communities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Thiazoleethanol,5-(hydroxymethyl)- in laboratory settings?

- Methodological Answer : Laboratory synthesis often involves heterocyclic condensation reactions. For example, thiazole derivatives can be synthesized via refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions, followed by solvent evaporation and purification . Another approach uses PEG-400 as a green solvent with heterogenous catalysts (e.g., Bleaching Earth Clay) to facilitate thioether bond formation at 70–80°C, monitored by TLC . These methods emphasize mild conditions to preserve hydroxyl groups.

Q. Which analytical techniques are most effective for characterizing the purity and structure of 4-Thiazoleethanol,5-(hydroxymethyl)-?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is preferred for volatile compound analysis, especially in complex matrices like food products . Non-targeted metabolomics studies employ Ultra Performance Liquid Chromatography-Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QEMS) to track structural changes under biological conditions . Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared Spectroscopy (IR) are critical for confirming functional groups (e.g., -OH, thiazole ring) .

Q. What is the molecular formula and weight of 4-Thiazoleethanol,5-(hydroxymethyl)-?

- Answer : The molecular formula is C₆H₉NOS (molecular weight: 143.21 g/mol ) . This is consistent with a thiazole ring substituted with hydroxymethyl and ethanol moieties.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses of thiazole derivatives?

- Methodological Answer : Yield optimization requires controlled parameters:

- Catalyst Selection : Bleaching Earth Clay (pH 12.5) enhances reaction efficiency in PEG-400 by reducing side reactions .

- Temperature Control : Maintaining 70–80°C during thioether formation minimizes thermal degradation .

- Purification : Column chromatography (e.g., silica gel with AcOEt:heptane eluent) resolves structural analogs, ensuring >95% purity .

Q. What strategies are used to analyze the metabolic stability of thiazole derivatives in biological systems?

- Methodological Answer :

- In Vitro Models : Liver microsomal assays assess cytochrome P450-mediated degradation. UPLC-QEMS tracks metabolite formation (e.g., oxidized hydroxyl groups) .

- Stability Profiling : Incubate compounds in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-UV .

- Structural Insights : Computational docking (e.g., AutoDock) predicts metabolic hotspots by modeling interactions with enzymes like CYP3A4 .

Q. How can researchers design experiments to evaluate the bioactivity of thiazole derivatives against disease targets?

- Methodological Answer :

- Target Selection : Prioritize kinases or receptors implicated in cancer (e.g., EGFR) based on structural analogs showing anti-proliferative activity .

- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values. Compare with reference drugs (e.g., doxorubicin) .

- Mechanistic Studies : Western blotting or qPCR quantifies downstream biomarkers (e.g., apoptosis markers like caspase-3) .

- SAR Analysis : Synthesize derivatives with varied substituents (e.g., nitro, fluoro) to correlate structural features with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.